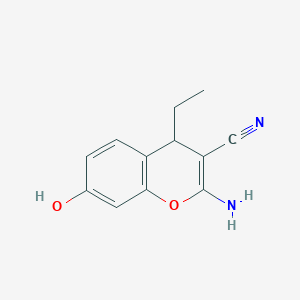

2-Amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile

CAS No.:

Cat. No.: VC15958945

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12N2O2 |

|---|---|

| Molecular Weight | 216.24 g/mol |

| IUPAC Name | 2-amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile |

| Standard InChI | InChI=1S/C12H12N2O2/c1-2-8-9-4-3-7(15)5-11(9)16-12(14)10(8)6-13/h3-5,8,15H,2,14H2,1H3 |

| Standard InChI Key | SESRSVIWOQZAMQ-UHFFFAOYSA-N |

| Canonical SMILES | CCC1C2=C(C=C(C=C2)O)OC(=C1C#N)N |

Introduction

2-Amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound belonging to the chromene family, which is known for its diverse biological activities. This compound is characterized by its amino, ethyl, hydroxy, and cyano functional groups attached to a chromene ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various pharmaceutical applications.

Synthesis Methods

The synthesis of 2-Amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile typically involves a three-component condensation reaction. This process includes the reaction of malononitrile, an aliphatic aldehyde (such as acetaldehyde for the ethyl group), and a phenol (like resorcinol) in the presence of a base catalyst. Sodium carbonate is commonly used as the catalyst in aqueous conditions .

Synthesis Steps:

-

Preparation of Reactants: Malononitrile, acetaldehyde, and resorcinol are prepared in stoichiometric amounts.

-

Reaction Setup: The reactants are mixed in water with sodium carbonate as the catalyst.

-

Reaction Conditions: The mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by TLC.

-

Purification: The product is filtered, washed with water, and recrystallized from a mixture of ethanol and toluene.

Biological Activities and Potential Applications

While specific biological activities of 2-Amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile have not been extensively documented, chromene derivatives in general are known for their potential anti-inflammatory, anticancer, and antimicrobial properties . The presence of amino and cyano groups makes this compound a useful building block for further organic transformations, which could lead to the development of new pharmaceutical agents.

Spectroscopic Characterization

The characterization of 2-Amino-4-ethyl-7-hydroxy-4H-chromene-3-carbonitrile involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. NMR spectroscopy helps identify the positions of the functional groups, while IR spectroscopy confirms the presence of specific bonds like the cyano and hydroxy groups.

Example Spectroscopic Data:

-

1H NMR: Expected signals include those for the amino group, ethyl group, hydroxy proton, and aromatic protons.

-

13C NMR: Signals would be observed for the carbon atoms in the chromene ring, the cyano group, and the ethyl group.

-

IR Spectroscopy: Bands corresponding to the cyano group (around 2200 cm^-1) and hydroxy group (around 3500 cm^-1) are expected.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume